molecular formula C26H14Br2N4OS B10955511 2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10955511
M. Wt: 590.3 g/mol
InChI Key: RPLJWZXPXAGFSG-UHFFFAOYSA-N
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Description

2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a potential candidate for various biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions that include the formation of intermediate compounds. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and bromination steps . The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amino, hydroxyl, or alkyl groups .

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to the presence of the dibromo-thienyl and benzo-chromeno moieties, which confer distinct chemical and biological properties. These structural elements enhance its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C26H14Br2N4OS

Molecular Weight

590.3 g/mol

IUPAC Name

6-(4,5-dibromothiophen-2-yl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C26H14Br2N4OS/c27-18-12-19(34-23(18)28)24-30-25-21-20(15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)22(17)33-26(21)29-13-32(25)31-24/h1-13,20H

InChI Key

RPLJWZXPXAGFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C6=NC(=NN6C=N5)C7=CC(=C(S7)Br)Br

Origin of Product

United States

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